molecular formula C25H30N2O5 B2811909 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 859668-80-7

3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2811909
CAS No.: 859668-80-7
M. Wt: 438.524
InChI Key: GIJFJHHQGQGIRF-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core structure, which is known for its diverse biological activities. The presence of functional groups such as methoxy, hydroxy, and piperazinyl enhances its chemical reactivity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzene and a suitable electrophile.

    Attachment of the piperazinyl moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is reacted with a suitable leaving group on the chromen-2-one core.

    Final modifications: Hydroxylation and methylation steps can be performed to introduce the hydroxy and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the piperazinyl moiety can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the piperazinyl moiety, which may result in different biological activities.

    8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the 2,4-dimethoxyphenyl group, which may affect its chemical reactivity and biological interactions.

Uniqueness

The presence of both the 2,4-dimethoxyphenyl and piperazinyl groups in 3-(2,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and potential for diverse biological activities.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-20-21(28)9-8-18-16(2)23(25(29)32-24(18)20)19-7-6-17(30-3)14-22(19)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJFJHHQGQGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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